Aripiprazole D8
Aripiprazole D8
Aripiprazole D8 is the deuterium labeled Aripiprazole, which is a human 5-HT1A receptor partial agonist with a Ki of 4.2 nM.
Brand Name:
Vulcanchem
CAS No.:
1089115-06-9
VCID:
VC0001707
InChI:
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2
SMILES:
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Molecular Formula:
C23H19D8Cl2N3O2
Molecular Weight:
456.4 g/mol
Aripiprazole D8
CAS No.: 1089115-06-9
Inhibitors
VCID: VC0001707
Molecular Formula: C23H19D8Cl2N3O2
Molecular Weight: 456.4 g/mol
CAS No. | 1089115-06-9 |
---|---|
Product Name | Aripiprazole D8 |
Molecular Formula | C23H19D8Cl2N3O2 |
Molecular Weight | 456.4 g/mol |
IUPAC Name | 7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2 |
Standard InChIKey | CEUORZQYGODEFX-FUEQIQQISA-N |
Isomeric SMILES | [2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(CCC(=O)N3)C=C2)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H] |
SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Description | Aripiprazole D8 is the deuterium labeled Aripiprazole, which is a human 5-HT1A receptor partial agonist with a Ki of 4.2 nM. |
PubChem Compound | 25145107 |
Last Modified | Nov 11 2021 |
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